6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID

描述

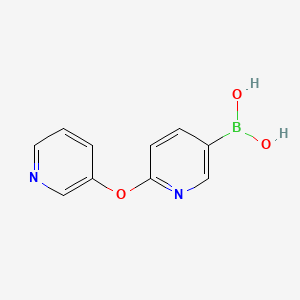

6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further connected to another pyridine ring via an ether linkage. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID typically involves the following steps:

Halogen-Metal Exchange and Borylation:

Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of a C-H bond on the pyridine ring using iridium or rhodium catalysts.

Industrial Production Methods: Industrial production of this compound often employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.

Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Substitution Reactions: The pyridine rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters and Boranes: Formed through oxidation and reduction reactions.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity : One of the primary applications of 6-(pyridin-3-yloxy)pyridine-3-boronic acid is its role as an inhibitor of bacterial efflux pumps. Research indicates that derivatives of this compound can inhibit the NorA efflux pump in Staphylococcus aureus, enhancing the efficacy of antibiotics like ciprofloxacin. For instance, specific derivatives showed a fourfold increase in ciprofloxacin activity, suggesting their potential use as co-therapeutic agents in treating resistant bacterial infections .

Cancer Treatment : The compound has also been investigated for its potential as an anticancer agent. Boronic acids are known to interact with various biological targets, including proteasomes and kinases, which are crucial in cancer cell proliferation and survival. Some studies have suggested that modifications to the boronic acid structure can enhance its selectivity and potency against cancer cell lines .

Biochemical Applications

Enzyme Inhibition : The compound has shown promise as a reversible inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit specific kinases that play a role in inflammatory responses, indicating its potential application in treating inflammatory diseases.

Structure-Activity Relationship Studies : Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological activity. Various studies have systematically modified the pyridine ring and boronic acid moiety to evaluate their impact on biological efficacy, leading to the identification of more potent compounds .

Materials Science

Synthesis of Functional Materials : The compound's boronic acid functionality allows it to participate in Suzuki coupling reactions, a widely used method for synthesizing biaryl compounds. This property has led to its application in developing organic semiconductors and other functional materials .

Case Studies

-

Inhibition of Efflux Pumps :

- A study synthesized several 6-substituted pyridine-3-boronic acids and evaluated their ability to inhibit the NorA efflux pump. The results demonstrated that specific derivatives significantly increased the accumulation of ethidium bromide in resistant Staphylococcus aureus strains, confirming their role as efflux pump inhibitors .

- Anticancer Activity :

| Compound Name | Activity Type | Target | Efficacy |

|---|---|---|---|

| This compound | Efflux Pump Inhibition | NorA (S. aureus) | 4-fold increase |

| Derivative A | Anticancer | Proteasome | Significant |

| Derivative B | Anti-inflammatory | JNK Kinases | Moderate |

Table 2: Structure-Activity Relationships

作用机制

The mechanism of action of 6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID primarily involves its role as a boronic acid reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

相似化合物的比较

3-Pyridinylboronic Acid: Another pyridine-based boronic acid used in similar coupling reactions.

6-Hydroxypyridine-3-Boronic Acid Pinacol Ester: A related compound with a hydroxyl group, used in the synthesis of pharmaceutical intermediates.

Uniqueness: 6-(PYRIDIN-3-YLOXY)PYRIDINE-3-BORONIC ACID is unique due to its ether linkage between two pyridine rings, which provides additional flexibility and reactivity in chemical synthesis. This structural feature distinguishes it from other pyridine-based boronic acids and enhances its utility in complex organic transformations.

生物活性

6-(Pyridin-3-yloxy)pyridine-3-boronic acid (CAS No. 918138-38-2) is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug discovery. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 216.01 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Boronic acids can act as enzyme inhibitors by binding to the active sites of proteases or kinases, thereby modulating their activity. For instance, studies have shown that similar boronic acid derivatives can inhibit the activity of certain kinases involved in cell signaling pathways related to cancer progression and metabolism .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7), with IC50 values suggesting potent activity compared to established chemotherapeutics .

Table 1: In Vitro Anticancer Activity

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For example, it was found to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. This inhibition can lead to cell cycle arrest and subsequent apoptosis in tumor cells .

Table 2: Enzyme Inhibition Data

Case Studies

- In Vivo Efficacy : A study involving mouse models demonstrated that compounds similar to this compound significantly reduced tumor growth in xenograft models. The efficacy was measured by the reduction in tumor volume compared to control groups, indicating the potential for therapeutic applications in oncology .

- Pharmacokinetics : Research on the pharmacokinetic profile of this compound showed favorable absorption and distribution characteristics in vivo, making it a candidate for further development as an oral therapeutic agent .

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 6-(pyridin-3-yloxy)pyridine-3-boronic acid, and how should key NMR signals be interpreted?

- Answer : Use a combination of /-NMR, FT-IR, Raman, and UV-Vis spectroscopy. For NMR:

- Pyridinyl protons typically appear as doublets or triplets in δ 7.0–8.5 ppm due to coupling with adjacent protons.

- The boronic acid group (-B(OH)) may show broad signals (~δ 6–9 ppm) depending on hydration and pH.

- Assign peaks using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

- Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian 09 with B3LYP/6-31G(d)) to confirm structural assignments .

Q. How can this compound be synthesized with high purity, and what purification methods are effective?

- Answer :

- Synthesis : Use Suzuki-Miyaura coupling between 3-bromo-6-(pyridin-3-yloxy)pyridine and bis(pinacolato)diboron under Pd(PPh) catalysis in THF/NaCO (80°C, 12h) .

- Purification :

- Recrystallization : Use methanol/water (7:3) to remove unreacted boronic ester.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:1) for residual catalyst removal .

Q. What are the stability considerations for storing this compound, and how can degradation be minimized?

- Answer : Store under inert atmosphere (N) at –20°C in anhydrous DMSO or THF. Degradation occurs via hydrolysis of the boronic acid group; avoid aqueous solvents unless stabilized with 1,2-dimethoxyethane .

Advanced Research Questions

Q. How can competing side reactions (e.g., boronic acid self-condensation) be suppressed during its use in Suzuki couplings?

- Answer :

- Optimize Conditions : Use excess aryl halide (1.5 eq.) and maintain pH 7–9 with NaCO to prevent boroxine formation.

- Ligand Screening : Test bidentate ligands like SPhos or XPhos to enhance catalytic efficiency and reduce homocoupling .

- Kinetic Monitoring : Track reaction progress via HPLC to identify early-stage intermediates and adjust catalyst loading .

Q. How do pH variations affect the compound’s stability and reactivity in aqueous-phase catalytic systems?

- Answer :

- Acidic Conditions (pH < 5) : Rapid hydrolysis of the boronic acid group to phenol derivatives occurs, confirmed by -NMR showing loss of B(OH) signals .

- Alkaline Conditions (pH > 10) : Stabilizes boronate anions but may deactivate Pd catalysts. Use buffered systems (e.g., phosphate buffer, pH 8.5) for aqueous Suzuki reactions .

Q. What computational approaches are suitable for resolving contradictions between experimental and theoretical data (e.g., bond lengths or vibrational frequencies)?

- Answer :

- DFT Refinement : Recalculate using solvent-corrected models (e.g., PCM for DMSO) and higher basis sets (6-311++G(d,p)) to match experimental IR/Raman spectra .

- Molecular Dynamics : Simulate solvation effects to explain discrepancies in NMR chemical shifts .

Q. How can this compound’s compatibility with sensitive functional groups (e.g., aldehydes or nitro groups) be evaluated in multi-step syntheses?

- Answer :

- Orthogonal Protection : Temporarily protect the boronic acid as a trifluoroborate salt during aldehyde/nitro-group reactions .

- Stepwise Screening : Test reactivity in model reactions (e.g., with 4-nitrobenzaldehyde) under varying conditions (temperature, solvent) to identify tolerance thresholds .

Q. Methodological Notes

- Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to systematically optimize reaction parameters (e.g., catalyst, solvent, temperature) .

- Contradiction Analysis : Cross-validate conflicting spectral data with alternative techniques (e.g., X-ray crystallography for bond-length verification) .

属性

IUPAC Name |

(6-pyridin-3-yloxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BN2O3/c14-11(15)8-3-4-10(13-6-8)16-9-2-1-5-12-7-9/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBZLPTXOVQGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CN=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681899 | |

| Record name | {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918138-38-2 | |

| Record name | B-[6-(3-Pyridinyloxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918138-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {6-[(Pyridin-3-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。